LasR-IN-1
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Overview
Description
LasR-IN-1 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound has demonstrated significant antibacterial properties, particularly against Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration of 28.13 μM against the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LasR-IN-1 involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its inhibitory activity. This involves reactions such as alkylation, acylation, and halogenation.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
LasR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under various conditions
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
LasR-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of quorum sensing and biofilm formation in bacteria.
Biology: Helps in understanding the role of LasR in bacterial communication and pathogenicity.
Medicine: Potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa, particularly in cystic fibrosis patients.
Industry: Can be used in the development of antibacterial coatings and materials to prevent biofilm formation on medical devices and industrial equipment
Mechanism of Action
LasR-IN-1 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, the compound prevents the activation of genes involved in biofilm formation, virulence factor production, and antibiotic resistance. This disruption of quorum sensing leads to reduced bacterial pathogenicity and biofilm formation .
Comparison with Similar Compounds
LasR-IN-1 is unique in its high potency and specificity for the LasR protein. Similar compounds include:
LasR-IN-2: Another LasR inhibitor with slightly lower potency.
PqsR-IN-1: Inhibits a different quorum sensing regulator, PqsR, but has overlapping effects with this compound.
C30: A broad-spectrum quorum sensing inhibitor with activity against multiple bacterial species
This compound stands out due to its strong inhibitory activity against Pseudomonas aeruginosa and its potential for therapeutic applications .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-3-8-18(9-4-15)24-22(27)14-28-19-10-6-17(7-11-19)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
VLQKDKCWXJQRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
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